2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide
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Overview
Description
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is a chemical compound with the molecular formula C₅H₁₃Br₂N₃S. It is a derivative of imidazoline, a class of heterocyclic compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide typically involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization and subsequent bromination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted imidazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-2-imidazoline hydrobromide: This compound shares a similar imidazoline core but has different substituents, leading to distinct chemical and biological properties.
Hydroxyethyl imidazolines: These compounds are used as rheology modifiers and adhesion promoters in various industries.
Uniqueness
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is unique due to its specific aminoethylmercapto substituent, which imparts distinct chemical reactivity and potential biological activities compared to other imidazoline derivatives .
Properties
CAS No. |
4786-84-9 |
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Molecular Formula |
C5H13Br2N3S |
Molecular Weight |
307.05 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethylazanium;dibromide |
InChI |
InChI=1S/C5H11N3S.2BrH/c6-1-4-9-5-7-2-3-8-5;;/h1-4,6H2,(H,7,8);2*1H |
InChI Key |
FJHHFAMLIUZDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)SCC[NH3+].[Br-].[Br-] |
Origin of Product |
United States |
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